molecular formula C6H4N2OS B6597845 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile CAS No. 528813-14-1

6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B6597845
CAS No.: 528813-14-1
M. Wt: 152.18 g/mol
InChI Key: BCLDWKPJVMPCLL-UHFFFAOYSA-N
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Description

6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method involves the use of pyridine-2-carboxylic acid as a starting material, which undergoes hydroxylation to form 6-oxo-1,6-dihydropyridine-2-carboxylic acid . This intermediate can then be further reacted with sulfur-containing reagents to introduce the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amines or ethers, depending on the nucleophile used.

Scientific Research Applications

6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit certain enzymes by binding to their active sites.

    Receptor Binding: Could interact with cellular receptors, affecting signal transduction pathways.

    DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-oxo-2-sulfanyl-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLDWKPJVMPCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C#N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665376
Record name 6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528813-14-1
Record name 6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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